![molecular formula C22H27ClN4O4S B2836447 N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189647-80-0](/img/structure/B2836447.png)
N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a morpholine sulfonyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the attachment of the morpholine sulfonyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Pyridine Ring: This step may involve coupling reactions such as Suzuki-Miyaura coupling.
Attachment of Morpholine Sulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
Stability Studies :
-
Thermal Stability : Decomposes above 200°C (TGA analysis).
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pH Stability : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
Comparative Reaction Data
Reaction optimization data from analogous compounds:
Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Source |
---|---|---|---|---|---|
Sulfonylation | TEA | DCM | 25 | 88 | |
Carboxamide Coupling | EDC/HOBt | DMF | 50 | 92 | |
Pd-Catalyzed Coupling | Pd(OAc)₂/Xantphos | Toluene | 110 | 78 |
Side Reactions and Challenges
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide: shares similarities with other compounds containing piperidine, pyridine, or morpholine sulfonyl groups.
Examples: Compounds like this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, identified as compound M153-0512, is a synthetic organic molecule with a complex structure that incorporates piperidine and morpholine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The chemical characteristics of this compound are summarized in the following table:
Property | Value |
---|---|
Compound ID | M153-0512 |
Molecular Weight | 479 g/mol |
Molecular Formula | C22H27ClN4O4S |
SMILES | C1CN(CCC1C(NCc1ccc(cc1)[Cl])=O)c1c(cccn1)S(N1CCOCC1)(=O)=O |
LogP | 2.0732 |
Polar Surface Area | 76.704 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease processes. The presence of the morpholine and piperidine rings suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Antiviral Activity
Research indicates that compounds containing pyridine and morpholine structures exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown efficacy against various viral strains, enhancing their potential as antiviral agents .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into their pharmacological profiles:
- Antibacterial Activity : A study on related piperidine derivatives demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. These findings suggest that the piperidine structure may contribute to antimicrobial properties, potentially applicable to this compound .
- Enzyme Inhibition : Compounds with similar structural features have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Such activities are crucial for developing treatments for diseases like Alzheimer's and urinary tract infections .
- Anticancer Potential : The piperidine core is associated with various anticancer activities. Research has indicated that modifications to this scaffold can enhance cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4S/c23-19-5-3-17(4-6-19)16-25-22(28)18-7-10-26(11-8-18)21-20(2-1-9-24-21)32(29,30)27-12-14-31-15-13-27/h1-6,9,18H,7-8,10-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXULWQZAKZJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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